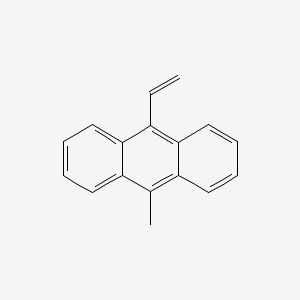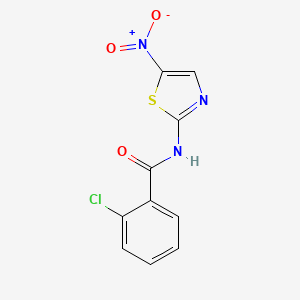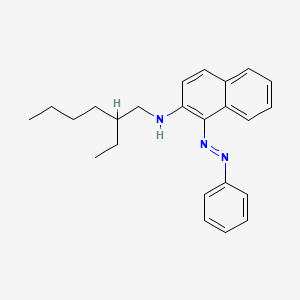
6-Bromoisoquinolin-3-YL trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate typically involves the bromination of isoquinoline derivatives followed by the introduction of the trifluoromethanesulfonate group. One common method involves the reaction of 6-bromoisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation to form isoquinoline N-oxide or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The trifluoromethanesulfonate group can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: Formation of isoquinoline N-oxide and tetrahydroisoquinoline derivatives.
Coupling Reactions: Formation of biaryl and other carbon-carbon bonded products.
科学的研究の応用
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe and in the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the isoquinoline ring can interact with biological targets such as enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Bromoisoquinoline: Lacks the trifluoromethanesulfonate group but shares the brominated isoquinoline core.
3-Isoquinolinyl 1,1,1-trifluoromethanesulfonate: Similar structure but without the bromine atom.
6-Bromo-3-isoquinolinyl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
Uniqueness
6-Bromo-3-isoquinolinyl 1,1,1-trifluoromethanesulfonate is unique due to the presence of both the bromine atom and the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications .
特性
分子式 |
C10H5BrF3NO3S |
|---|---|
分子量 |
356.12 g/mol |
IUPAC名 |
(6-bromoisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5BrF3NO3S/c11-8-2-1-6-5-15-9(4-7(6)3-8)18-19(16,17)10(12,13)14/h1-5H |
InChIキー |
ZKIBYAQETQBYQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C=C1Br)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)




![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)








